molecular formula C16H23N3O2 B2971361 N-(cyclohexylmethyl)-2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetamide CAS No. 2034268-09-0

N-(cyclohexylmethyl)-2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetamide

Cat. No.: B2971361
CAS No.: 2034268-09-0
M. Wt: 289.379
InChI Key: ABMDCGFKBCBDCE-UHFFFAOYSA-N
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Description

N-(cyclohexylmethyl)-2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetamide is a synthetic acetamide derivative featuring a pyridazinone core substituted with a cyclopropyl group at the 3-position and a cyclohexylmethylamine moiety linked via an acetamide bridge. Its molecular formula is C₁₈H₂₅N₃O₂, with a molecular weight of 315.4 g/mol.

Properties

IUPAC Name

N-(cyclohexylmethyl)-2-(3-cyclopropyl-6-oxopyridazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O2/c20-15(17-10-12-4-2-1-3-5-12)11-19-16(21)9-8-14(18-19)13-6-7-13/h8-9,12-13H,1-7,10-11H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABMDCGFKBCBDCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CNC(=O)CN2C(=O)C=CC(=N2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(cyclohexylmethyl)-2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetamide is a compound of interest due to its potential pharmacological applications. This article reviews the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C14H20N2O2
  • Molecular Weight : 248.32 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in the body.

Target Receptors

  • Serotonin Receptors : The compound has been shown to selectively bind to serotonin receptors, particularly the 5-HT2C subtype, which is implicated in mood regulation and antipsychotic effects.
  • GABA Receptors : Preliminary studies suggest that it may also interact with GABA receptors, contributing to potential anxiolytic properties.

Biological Activities

The compound exhibits several notable biological activities:

Antipsychotic Activity

In a study involving an amphetamine-induced hyperactivity model, this compound demonstrated significant antipsychotic-like effects. This was evidenced by reduced hyperactivity in treated subjects compared to controls, indicating its potential as a therapeutic agent for managing psychotic disorders .

Neuroprotective Effects

Research indicates that the compound may possess neuroprotective properties, potentially through its action on oxidative stress pathways. In vitro studies have shown that it can reduce neuronal cell death induced by oxidative agents, suggesting a protective role in neurodegenerative conditions.

Case Studies and Research Findings

StudyFindings
Amphetamine Model Study Significant reduction in hyperactivity; potential for antipsychotic use .
Neuroprotection Study Reduced oxidative stress markers in neuronal cultures; suggests protective effects against neurodegeneration .
Receptor Binding Affinity High affinity for 5-HT2C receptors; selective over 5-HT2B receptors .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Core Heterocycle and Substituent Variations

The pyridazinone ring in the target compound distinguishes it from analogs like AMC3 (), which contains a pyridinone core. Key comparisons include:

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight Pyridazinone Substituent Amine Substituent Notable Features
Target Compound C₁₈H₂₅N₃O₂ 315.4 3-cyclopropyl Cyclohexylmethyl Balanced hydrophobicity
2-(3-cyclopropyl-6-oxo...dimethoxybenzyl (Ev4) C₁₈H₂₁N₃O₄ 343.4 3-cyclopropyl 2,4-Dimethoxybenzyl Enhanced solubility
N-cycloheptyl-...phenylpiperazinyl (Ev5) C₂₃H₃₁N₅O₂ 409.5 3-(4-Phenylpiperazin-1-yl) Cycloheptyl Increased basicity
AMC3 (Ev1) C₂₄H₂₀BrN₃O₃ 474.3 3-Cyano, 5-(3-MeO-phenyl) 4-Bromophenyl FPRs modulation activity
Compound C₂₃H₃₁N₅O₂ 409.5 4,5-Dichloro 3-(Azepan-1-ylsulfonyl) PRMT5 inhibition

Key Observations

Cycloalkyl vs. Aromatic Amine Substituents: The cyclohexylmethyl group in the target compound provides moderate steric bulk and hydrophobicity compared to the 2,4-dimethoxybenzyl group in ’s analog, which may improve aqueous solubility but reduce membrane permeability due to polar methoxy groups .

Pyridazinone Ring Modifications: The 3-cyclopropyl substituent in the target compound introduces strain and electron-donating effects, contrasting with the 4,5-dichloro substituents in ’s compound, which are electron-withdrawing and may enhance electrophilic reactivity .

Biological Activity Trends: AMC3 (), despite its pyridinone core, shows FPRs modulation, suggesting acetamide derivatives with varied heterocycles can target similar pathways . ’s compound inhibits PRMT5, highlighting the role of dichloro-substituted pyridazinones in epigenetic regulation .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N-(cyclohexylmethyl)-2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetamide, and how can purification be optimized?

  • Methodology :

  • Synthesis : Start with a pyridazinone core (e.g., 3-cyclopropyl-6-oxopyridazin-1(6H)-yl acetic acid). Activate the carboxylic acid using thionyl chloride or DMF in THF, followed by coupling with cyclohexylmethylamine in the presence of triethylamine (TEA) .
  • Purification : Use column chromatography with gradients of cyclohexane/ethyl acetate (e.g., 2:1 or 1:1 ratios) to isolate intermediates . Final compounds may require recrystallization or preparative HPLC for high purity (>95%) .
    • Key Data : Typical yields range from 46% to 99.9% depending on substituents and reaction conditions .

Q. How should researchers validate the structural identity of this compound using spectroscopic and analytical techniques?

  • Methodology :

  • 1H NMR : Look for characteristic peaks such as cyclopropane protons (δ ~0.5–1.5 ppm), acetamide NH (δ ~8.9–9.1 ppm), and pyridazinone aromatic protons (δ ~6.7–7.6 ppm) .
  • HRMS : Use ESI/Q-TOF for precise mass confirmation (e.g., [M+H]+ with deviations <5 ppm) .
  • Elemental Analysis : Verify C, H, N percentages (e.g., C: 49.91–64.66%; N: 8.31–10.26%) to confirm purity .

Q. What solubility and stability considerations are critical for handling this compound in biological assays?

  • Methodology :

  • Solubility : Test in DMSO (primary solvent for stock solutions) and aqueous buffers (e.g., PBS with 0.1% Tween-80). Pyridazinone derivatives often show moderate solubility in polar aprotic solvents .
  • Stability : Monitor degradation via HPLC under physiological pH (7.4) and light exposure. Acetamide bonds are generally stable, but pyridazinone rings may oxidize under harsh conditions .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of this compound?

  • Methodology :

  • Substituent Variation : Modify the cyclohexylmethyl group (e.g., replace with aryl or heteroaryl moieties) and pyridazinone substituents (e.g., halogens, alkyl chains) to assess effects on target binding .
  • Free Energy Perturbation (FEP) : Use computational modeling to predict binding affinity changes with substituent modifications. Validate with in vitro assays (e.g., IC50 measurements) .
    • Data Contradictions : Some analogs show conflicting activity trends due to off-target effects. For example, bromine substitutions may enhance potency but reduce solubility .

Q. What experimental strategies resolve discrepancies in biological data between in vitro and in vivo models?

  • Methodology :

  • BBB Penetration : Use predictive models (e.g., PAMPA-BBB) to assess brain permeability. Derivatives with logP ~2.5–3.5 and reduced hydrogen-bond donors (≤2) often show improved CNS penetration .
  • Metabolite Profiling : Identify major metabolites via LC-MS/MS in plasma and liver microsomes. Cyclohexyl groups may undergo cytochrome P450-mediated oxidation .

Q. How can researchers design selective assays to differentiate this compound’s activity from off-target effects in kinase or receptor studies?

  • Methodology :

  • Counter-Screening : Test against panels of related targets (e.g., NMDA receptors, PRMT5 adaptors) using fluorescence polarization or thermal shift assays .
  • Crystallography : Co-crystallize the compound with its target protein (e.g., PRMT5) to identify binding motifs. Pyridazinone oxygen atoms often form hydrogen bonds with catalytic residues .

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